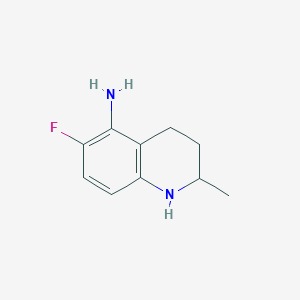

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Description

Properties

CAS No. |

77498-30-7 |

|---|---|

Molecular Formula |

C10H13FN2 |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine |

InChI |

InChI=1S/C10H13FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3,12H2,1H3 |

InChI Key |

JMUQXYBCVBTVGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2N)F |

Origin of Product |

United States |

Preparation Methods

Nitro Group Reduction

Nitro precursors (e.g., 6-fluoro-2-methyl-5-nitro-1,2,3,4-tetrahydroquinoline) are reduced using:

-

Catalytic hydrogenation : H₂ (1 atm) over Pd/C (10% w/w) in ethanol, yielding 95% amine.

-

Metal hydrides : LiAlH₄ in tetrahydrofuran (THF) at reflux, achieving 89% yield but requiring rigorous anhydrous conditions.

Buchwald-Hartwig Amination

Direct C–H amination of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline employs:

-

Palladium catalysts : Pd(OAc)₂ with Xantphos ligand.

-

Ammonia equivalents : LiHMDS as base, achieving 70% yield at 100°C.

Integrated Synthetic Routes

Sequential Cyclization-Fluorination-Amination

One-Pot Fluorination/Amination

A telescoped approach reduces intermediate isolation:

-

Cyclization and fluorination in DME/CHCl₃.

-

In situ nitro reduction using NaBH₄/CuCl₂.

Total yield : 58% with 98% purity by HPLC.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Regioselectivity (6-F:7-F) |

|---|---|---|---|

| Sequential (DAST + H₂) | Cyclization → Fluorination → Amination | 46 | >95:5 |

| One-Pot (NaBH₄/CuCl₂) | Combined fluorination/amination | 58 | 89:11 |

| Buchwald-Hartwig | Direct C–H amination | 70 | N/A |

Critical observations :

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Biological Activities

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine exhibits a range of biological activities that make it a candidate for pharmaceutical development:

Anticancer Properties:

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested: A2780 (ovarian cancer), MSTO-211H (mesothelioma)

- IC50 Values: Ranged from 5.4 μM (A2780) to 17.2 μM (MSTO-211H), indicating potent anticancer activity.

Mechanisms of Action:

The anticancer effects are primarily attributed to:

- Induction of Apoptosis: The compound disrupts mitochondrial membrane potential and increases reactive oxygen species production.

- Cell Cycle Arrest: It causes arrest at the G2/M phase, reducing cancer cell proliferation.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 5.4 |

| MSTO-211H | 17.2 |

Research Findings and Case Studies

Various studies have explored the therapeutic potential of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine:

-

Tubulin Polymerization Inhibition:

- A study demonstrated that the compound inhibits tubulin polymerization with an IC50 value of 4.1 μM, comparable to known chemotherapeutics like colchicine (IC50 = 1.0 μM).

- Table 2: Tubulin Polymerization Inhibition

Compound IC50 (μM) 6-Fluoro Compound 4.1 Colchicine 1.0 -

Molecular Docking Studies:

- Molecular docking analyses suggest that the compound binds effectively to the colchicine binding site on β-tubulin, indicating its potential as an anti-tubulin agent.

Applications in Medicinal Chemistry

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine serves as a valuable scaffold in drug design due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The presence of fluorine at position 6 (as in FTHQ-amine and 59611-52-8) enhances antibacterial activity by improving DNA gyrase inhibition .

- Methyl Group Impact: The 2-methyl group in FTHQ-amine increases steric hindrance, complicating enantiomeric resolution but improving metabolic stability compared to non-methylated analogues .

- Synthetic Efficiency : FTHQ-amine’s synthesis (96% ee) outperforms older methods for similar compounds, such as kinetic resolution of 2,3-dihydro-3-methyl-4H-1,4-benzoxazine (38–80% de) .

Enantiomeric Resolution and Chirality

FTHQ-amine’s racemic mixture is resolved via N-phthaloyl derivatives or chiral stationary phases (CSPs). Recrystallization of its hydrochloride salt enriches enantiomeric purity effectively, especially for moderate-purity mixtures . In contrast, 2-methylindoline derivatives require kinetic resolution with tosyl-prolyl chloride, achieving lower diastereomeric excess (38–80%) .

Commercial Availability and Cost

FTHQ-amine is commercially produced, with pricing reflecting its synthetic complexity:

| Supplier | Purity | Quantity | Price (USD) | Reference |

|---|---|---|---|---|

| SynQuest Laboratories | 98% | 1 g | $80 | |

| Matrix Scientific | 97% | 1 g | $433 |

In comparison, non-fluorinated tetrahydroquinolines (e.g., 1,2,3,4-tetrahydroquinaldine) cost $79–402/g, highlighting the premium for fluorinated derivatives .

Biological Activity

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine (CAS No. 77498-30-7) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

IUPAC Name: 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine

Structure: The compound features a tetrahydroquinoline structure with a fluorine atom at the sixth position and a methyl group at the second position, contributing to its unique chemical reactivity and biological activity .

The biological activity of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in disease pathways. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a promising scaffold for drug design .

Anticancer Properties

Research indicates that 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: A2780 (ovarian cancer), MSTO-211H (mesothelioma)

- IC50 Values: The compound demonstrated IC50 values ranging from 5.4 to 17.2 μM across different cell lines .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 5.4 |

| MSTO-211H | 17.2 |

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.

- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Research Findings and Case Studies

Recent studies have highlighted the potential of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine in cancer therapy:

-

A study reported that the compound effectively inhibited tubulin polymerization in a dose-dependent manner with an IC50 value comparable to known chemotherapeutics .

Table 2: Tubulin Polymerization Inhibition

Compound IC50 (μM) 6-Fluoro Compound 4.1 Colchicine 1.0 - Molecular docking studies revealed that it binds to the colchicine binding site on β-tubulin, suggesting its role as a novel anti-tubulin agent .

Q & A

Q. What are the key synthetic routes for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via cyclization of fluorinated catechol amines followed by deoxyfluorination. For example, regio-complementary preparation of 6-fluoro derivatives involves cyclization of fluorinated precursors using LiAlH₄ in THF under controlled temperatures (0–25°C) . Key factors affecting regioselectivity include:

- Catalyst choice : LiAlH₄ ensures complete reduction of intermediates.

- Temperature : Lower temperatures (0°C) favor fluorination at the 6-position over the 7-position.

- Solvent polarity : THF stabilizes intermediates, reducing side reactions.

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

The fluorine atom introduces strong electron-withdrawing effects, altering the electron density of the quinoline ring. This enhances:

- Nucleophilic aromatic substitution at adjacent positions.

- Hydrogen-bonding interactions in biological systems, critical for binding to targets like enzymes .

Data from NMR and X-ray crystallography confirm reduced electron density at the 5-amino group due to fluorine’s inductive effect .

Q. What analytical techniques are essential for characterizing this compound?

Q. What are the primary safety considerations for handling this compound?

- Hazard classification : Limited acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but potential irritant to eyes/skin.

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves and fume hoods during synthesis .

Advanced Questions

Q. How can regioselective fluorination be optimized to minimize 7-fluoro byproducts?

Regioselectivity is controlled via:

- Substrate pre-organization : Fluorinated catechol amines with bulky substituents (e.g., methyl groups) direct fluorination to the 6-position .

- Deoxyfluorination agents : Use of XtalFluor-E over DAST improves yields (80% vs. 45%) and reduces side reactions .

- Temperature gradients : Stepwise heating (0°C → 25°C) during cyclization suppresses 7-fluoro isomer formation.

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO) affect compound solubility .

- Metabolic stability : Fluorine’s impact on cytochrome P450 interactions can alter pharmacokinetics across studies .

Recommendation : Standardize assays using:- PBS (pH 7.4) with ≤1% DMSO.

- Liver microsome stability tests to account for metabolic differences.

Q. How does the compound interact with bacterial targets, and what structural modifications enhance potency?

As a fluoroquinolone intermediate, it inhibits DNA gyrase by binding to the GyrA subunit. Structural modifications for enhanced activity include:

- Methyl group at C2 : Improves membrane permeability (logP = 1.8) .

- 5-Amino group : Hydrogen bonds with Ser-83 of GyrA; replacing it with electron-withdrawing groups reduces binding .

Table 1 : Activity of Derivatives Against E. coli DNA Gyrase

| Derivative | IC₅₀ (µM) | logP |

|---|---|---|

| Parent compound | 0.45 | 1.8 |

| 5-Nitro substitution | 5.2 | 2.1 |

| 2-Ethyl analog | 0.38 | 2.3 |

Q. What computational tools predict the compound’s behavior in complex reaction systems?

- DFT calculations : Model fluorination energetics (e.g., ΔG‡ for deoxyfluorination steps) .

- Molecular docking (AutoDock Vina) : Predict binding affinities to biological targets like DNA gyrase .

- MD simulations : Assess conformational stability of the tetrahydroquinoline ring in aqueous vs. lipid environments .

Q. How do steric effects from the methyl group influence synthetic intermediates?

The 2-methyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.